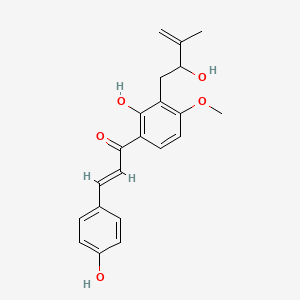

1-Butyl-3-(N-crotonylsulfanilyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Crotulin is a potent platelet glycoprotein Ib antagonist derived from the venom of the snake species Crotalus atrox. It has a molecular weight of 30 kD and is known for its ability to inhibit platelet aggregation, making it a significant compound in the study of thrombosis and hemostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotulin involves the extraction and purification from the venom of Crotalus atrox. The process includes several steps:

Venom Extraction: The venom is collected from the snake.

Purification: The venom undergoes chromatographic techniques to isolate crotulin.

Characterization: The isolated compound is characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm its structure and purity.

Industrial Production Methods

Industrial production of crotulin is not widely established due to the complexity and ethical considerations of venom extraction. advancements in biotechnology may allow for the recombinant production of crotulin in the future, potentially using genetically modified organisms to express the protein.

Chemical Reactions Analysis

Types of Reactions

Crotulin primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind to platelet glycoprotein Ib.

Common Reagents and Conditions

The primary reagents involved in the study of crotulin are those used in its purification and characterization, such as:

Chromatographic solvents: For purification.

Buffers: To maintain pH during experiments.

Labeling agents: For detection in assays.

Major Products Formed

The major product of interest is crotulin itself, as it is isolated in its active form from the venom.

Scientific Research Applications

Crotulin has several significant applications in scientific research:

Thrombosis and Hemostasis: It is used to study platelet aggregation and the mechanisms of blood clot formation.

Drug Development: Crotulin serves as a lead compound for developing new antithrombotic agents.

Biological Studies: It helps in understanding the role of glycoprotein Ib in platelet function and its interactions with von Willebrand factor.

Mechanism of Action

Crotulin exerts its effects by specifically binding to the glycoprotein Ib receptor on the surface of platelets. This binding inhibits the interaction between glycoprotein Ib and von Willebrand factor, thereby preventing platelet aggregation and thrombus formation. The molecular pathway involves the blockade of signal transduction that leads to platelet activation .

Comparison with Similar Compounds

Similar Compounds

Monocrotaline: Another compound derived from plant sources, known for its toxic effects and use in inducing pulmonary hypertension in animal models.

Uniqueness of Crotulin

Crotulin is unique due to its specific action on platelet glycoprotein Ib, making it a valuable tool in the study of platelet function and thrombosis. Unlike monocrotaline and crotaline, which have broader toxic effects, crotulin’s targeted mechanism provides a more precise approach to studying and potentially treating thrombotic disorders .

Properties

CAS No. |

52964-42-8 |

|---|---|

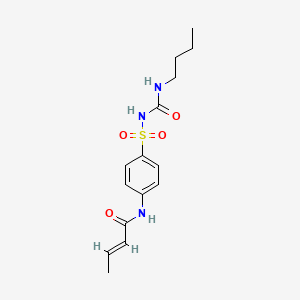

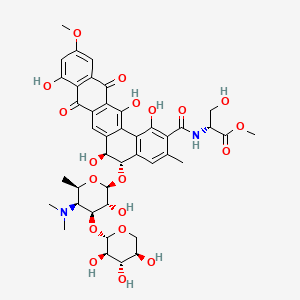

Molecular Formula |

C15H21N3O4S |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide |

InChI |

InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+ |

InChI Key |

BICCHCKIEMMKBM-GQCTYLIASA-N |

Isomeric SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C |

Canonical SMILES |

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)

![[3-(4-phenylbutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12787388.png)